molecular formula C13H16N2 B2361555 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole CAS No. 2655-35-8

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Cat. No. B2361555
CAS RN: 2655-35-8
M. Wt: 200.285
InChI Key: ZYKFIMCOEFWOPW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, also known as DMEP, is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds that contain three carbon atoms, one nitrogen atom and one oxygen atom. DMEP is a colorless, crystalline solid with a molecular weight of 162.22 g/mol and a melting point of 156-157 °C. It is insoluble in water, but soluble in ethanol, ether and other organic solvents.

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole derivatives have been identified as potential anticancer agents. They are currently being explored in phase II clinical trials for the treatment of various cancers, including leukemia, lymphoma, myelofibrosis, and mastocytosis . The pyrrole ring system, to which this compound is related, is known for its diverse biological activities and is found in many natural products and marketed drugs .

Neuropharmacology: Neurotropic Activity

New derivatives based on the pyrrole scaffold, which includes the 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole structure, are being studied for their neurotropic activities. These compounds are synthesized using classical organic methods and evaluated through molecular modeling and virtual screening for their potential as effective neurotropic drugs .

Agriculture: Biofumigation

In the agricultural sector, certain pyrazole derivatives are used as biofumigants. They help in controlling soil-borne plant diseases by enriching taxa with high resistance and resilience, thus restoring beneficial bacterial communities in the soil . This is particularly important for sustainable farming practices.

Industrial Applications: Silicone Elastomer Production

The pyrazole compound is utilized in the synthesis of silicone elastomers, which are materials with a wide range of applications, including automotive, electronics, medical devices, and consumer products. These elastomers can cure at low temperatures, making them suitable for various manufacturing processes .

Material Science: Transition Metal Complexes

Derivatives of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole are used as ligands to develop multifunctional transition metal complexes. These complexes have potential applications in material science due to their unique structural and functional properties .

Environmental Applications: Molecular Docking Studies

The compound’s derivatives are involved in molecular docking studies to evaluate their environmental impact. These studies help in understanding the interaction of such compounds with various environmental factors and assessing their potential risks and benefits .

Biochemistry: Enzyme Inhibition

In biochemistry, pyrazole derivatives are investigated for their role as enzyme inhibitors. They are used in studies to understand the mechanism of action of various enzymes and to develop new therapeutic agents that can modulate these biological catalysts .

Material Science: Heterocyclic Synthesis

The Biginelli reaction, which is an acid-catalyzed multi-component reaction, utilizes pyrazole derivatives for the synthesis of highly functionalized heterocycles. These heterocycles are crucial in the development of new materials with advanced properties .

properties

IUPAC Name

3,5-dimethyl-1-(2-phenylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-10-12(2)15(14-11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFIMCOEFWOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

CAS RN

2655-35-8
Record name 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole
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